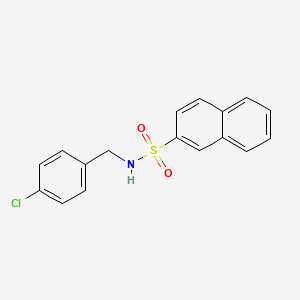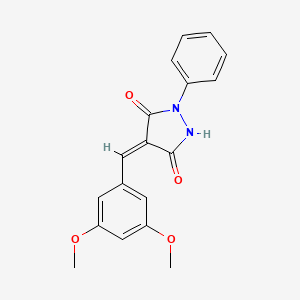![molecular formula C15H12ClNO3 B5865886 2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5865886.png)
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. It is a prodrug that is metabolized in the liver to its active form, which inhibits cyclooxygenase (COX) enzymes, resulting in the reduction of prostaglandin synthesis. Nabumetone has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been well-established.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid is similar to other NSAIDs, as it inhibits the COX enzymes involved in the synthesis of prostaglandins. However, unlike other NSAIDs, this compound is a prodrug that is metabolized in the liver to its active form. The active form of this compound inhibits COX-2 more selectively than COX-1, resulting in a reduced risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the production of reactive oxygen species and to increase the levels of antioxidants such as glutathione. In addition, this compound has been shown to reduce the levels of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well-established. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, and its metabolites can interfere with the measurement of other compounds. In addition, the use of this compound in cell culture experiments can be challenging, as it requires the use of a liver microsomal preparation to convert the prodrug to its active form.
Future Directions
There are several future directions for the study of 2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid. One area of research is the investigation of the potential use of this compound in the treatment of cancer. Another area of research is the investigation of the effects of this compound on the gut microbiome, as NSAIDs have been shown to alter the composition of the gut microbiome. Additionally, the development of new synthesis methods for this compound could improve the yield and purity of the final product.
Synthesis Methods
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid is synthesized by the reaction of 2-chlorobenzoyl chloride with 6-methylsalicylic acid in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid has been widely used in scientific research to investigate its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of inflammatory diseases such as arthritis and colitis. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-5-4-8-12(13(9)15(19)20)17-14(18)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDDWWNTOPHXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5865811.png)

![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)
methyl]-N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5865816.png)


![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)
![2-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5865842.png)
![N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5865846.png)
![3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5865880.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5865895.png)
